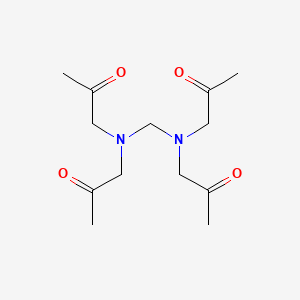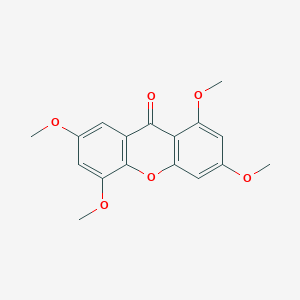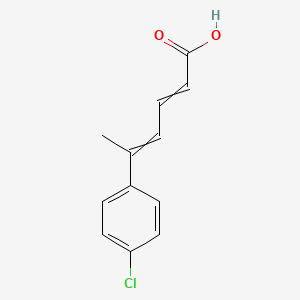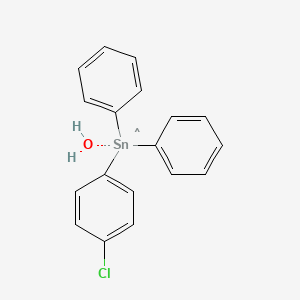
4-Chlorophenyl)diphenyltin hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl)diphenyltin hydrate: is an organotin compound that contains a tin atom bonded to a 4-chlorophenyl group and two phenyl groups, with water molecules associated in its structure. Organotin compounds are known for their diverse applications in industrial and agricultural settings, often used as stabilizers, catalysts, and biocides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl)diphenyltin hydrate typically involves the reaction of 4-chlorophenylmagnesium bromide with diphenyltin dichloride in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorophenyl)diphenyltin hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.
Major Products Formed:
Oxidation: Tin oxides and organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Chlorophenyl)diphenyltin hydrate is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and polymerization processes.
Biology: In biological research, organotin compounds are studied for their potential as antifungal and antibacterial agents. They are also investigated for their effects on enzyme activity and cellular processes.
Medicine: While organotin compounds have shown potential in medicinal chemistry, their toxicity limits their use. Research is ongoing to develop derivatives with reduced toxicity for potential therapeutic applications.
Industry: In industrial applications, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It also serves as a biocide in agricultural settings to control fungal and bacterial growth.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl)diphenyltin hydrate involves the interaction of the tin center with biological molecules. The tin atom can coordinate with sulfur and oxygen atoms in enzymes and proteins, disrupting their normal function. This interaction can inhibit enzyme activity, leading to antimicrobial effects. The compound’s ability to disrupt cellular processes makes it effective as a biocide.
Vergleich Mit ähnlichen Verbindungen
Triphenyltin hydroxide: Another organotin compound with similar applications but different substituents.
Dibutyltin dichloride: Used as a catalyst and stabilizer, with different alkyl groups attached to the tin atom.
Tributyltin oxide: Known for its use as a biocide, particularly in marine antifouling paints.
Uniqueness: 4-Chlorophenyl)diphenyltin hydrate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological molecules, making it distinct from other organotin compounds.
Eigenschaften
CAS-Nummer |
136266-26-7 |
|---|---|
Molekularformel |
C18H16ClOSn |
Molekulargewicht |
402.5 g/mol |
InChI |
InChI=1S/C6H4Cl.2C6H5.H2O.Sn/c7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;;/h2-5H;2*1-5H;1H2; |
InChI-Schlüssel |
YMVGKWPEHQVCHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


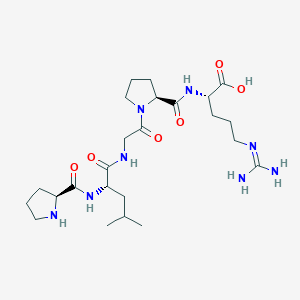
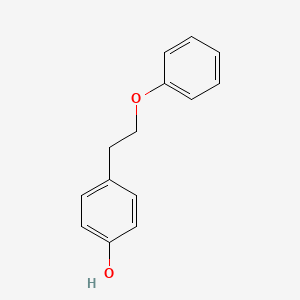
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)

![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
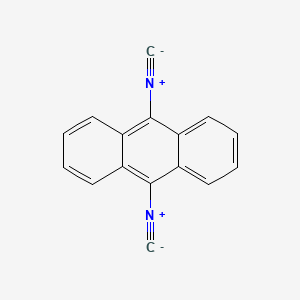

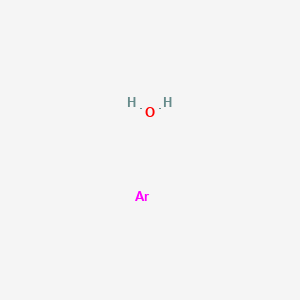

![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)

